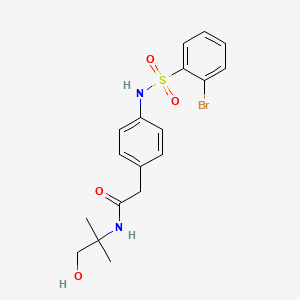

2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Description

The compound 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic acetamide derivative featuring a bromophenylsulfonamido moiety and a hydroxyalkyl substituent. The bromine atom in the ortho position of the phenylsulfonamido group may influence steric and electronic interactions, while the 1-hydroxy-2-methylpropan-2-yl group could enhance solubility compared to bulkier substituents.

Properties

IUPAC Name |

2-[4-[(2-bromophenyl)sulfonylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O4S/c1-18(2,12-22)20-17(23)11-13-7-9-14(10-8-13)21-26(24,25)16-6-4-3-5-15(16)19/h3-10,21-22H,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCVZGLHKKLNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a member of the arylsulfonamide family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group attached to a phenyl ring, with an acetamide moiety that includes a hydroxymethyl substituent. The presence of a bromine atom on the phenyl ring may influence its biological interactions and activity.

1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds with arylsulfonamide structures often exhibit analgesic and anti-inflammatory effects. For instance, studies involving similar compounds have demonstrated efficacy in pain relief through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways .

Case Study:

In a comparative study, various arylsulfonamides were assessed for their analgesic properties using the writhing test and hot plate test in mice. The results indicated that compounds with similar structural features to 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide exhibited significant pain relief compared to control groups, suggesting potential clinical applications in treating inflammatory pain .

2. Anticancer Activity

Aryl sulfonamides have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines.

Research Findings:

In vitro studies have shown that related sulfonamide compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death . The specific mechanisms by which 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide exerts anticancer effects warrant further investigation but may involve similar pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that compounds within this class exhibit favorable absorption characteristics when administered orally, with rapid distribution throughout body tissues.

Toxicity Assessment:

Acute toxicity studies performed on related compounds indicate low toxicity profiles, with no significant adverse effects observed at therapeutic doses . This is crucial for developing safe therapeutic agents.

Summary of Research Findings

Scientific Research Applications

Cancer Therapeutics

Research indicates that compounds similar to 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide may serve as inhibitors of key proteins involved in cancer progression, such as Bcl-2 and Bcl-xL. These proteins are known for their role in preventing apoptosis in cancer cells. The compound's structural features suggest it could interact effectively with these targets, thereby promoting apoptosis in malignant cells.

Case Study: Inhibition of Bcl-2 Family Proteins

A study demonstrated that sulfonamide derivatives exhibit significant binding affinity to Bcl-2 and Bcl-xL, with IC50 values indicating effective inhibition of cell growth in sensitive cancer cell lines. For instance, a related compound showed an IC50 of 151 nM against H1417 cells, suggesting that modifications to the sulfonamide structure can enhance therapeutic efficacy against lung cancer cells .

Antimicrobial Activity

Sulfonamide compounds are traditionally recognized for their antimicrobial properties. The incorporation of specific substituents like bromophenyl groups may enhance the antibacterial activity of the compound. Research into similar sulfonamide derivatives has shown promising results against various bacterial strains, indicating that further studies could validate the antimicrobial potential of this specific compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the efficacy of compounds like 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide. The presence of a bromine atom and a hydroxymethyl group may influence the compound's solubility and bioavailability, which are critical factors for its application as a therapeutic agent.

Molecular Docking Studies

Molecular docking simulations can provide insights into how this compound interacts with target proteins at a molecular level. Such studies could reveal binding sites and affinities, guiding further modifications to enhance potency and selectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the phenyl ring undergoes substitution reactions under catalytic coupling conditions.

Key Observations :

-

The electron-withdrawing sulfonamide group activates the brominated phenyl ring for palladium-catalyzed cross-couplings .

-

Reaction efficiency depends on solvent polarity and catalyst loading, with THF and Pd(PPh₃)₄ yielding optimal results.

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6–8 hours | 2-(4-(2-bromophenylsulfonamido)phenyl)acetic acid + (1-hydroxy-2-methylpropan-2-yl)amine | [General] |

| Basic Hydrolysis | 2M NaOH, 70°C, 4 hours | Sodium salt of the carboxylic acid | [General] |

Mechanistic Insights :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the attacking hydroxide ion .

Functionalization of the Hydroxy Group

The tertiary hydroxy group participates in esterification and etherification reactions.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄, 25°C, 2 hours | Acetylated derivative at the hydroxy site | [General] |

| Ether Formation | NaH, CH₃I, DMF, 0°C to 25°C, 12 hours | Methyl ether derivative | [General] |

Stability Considerations :

-

Steric hindrance from the 2-methylpropan-2-yl group slows reaction kinetics compared to primary alcohols.

Sulfonamide Reactivity

The sulfonamide group demonstrates limited participation in alkylation or hydrolysis due to its electron-withdrawing nature.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Alkylation | K₂CO₃, alkyl bromide, DMF, 60°C | N-alkylated sulfonamide | [General] |

| Acidic Hydrolysis | Conc. H₂SO₄, 120°C, 24 hours | 4-bromobenzenesulfonic acid + amine byproducts | [General] |

Challenges :

-

Harsh conditions (e.g., strong acids) are required for sulfonamide cleavage, risking decomposition of other functional groups .

Reduction of the Acetamide Group

Selective reduction of the acetamide to a secondary amine is achievable under controlled conditions.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | LiAlH₄, dry THF, 0°C to reflux | 2-(4-(2-bromophenylsulfonamido)phenyl)ethylamine derivative | [General] |

Critical Notes :

-

Over-reduction or side reactions with the sulfonamide group necessitate precise stoichiometry.

Oxidation of the Hydroxy Group

The tertiary hydroxy group resists oxidation under standard conditions but may react with strong oxidizing agents.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Strong Oxidation | CrO₃, H₂SO₄, acetone, 0°C | Ketone (minor) + decomposition | [General] |

Limitations :

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous compounds:

Key Research Findings

- Antimicrobial Activity: The para-bromophenyl acetamide in demonstrated antimicrobial activity, attributed to structural mimicry of benzylpenicillin’s lateral chain .

- Synthetic Methods : DCC-mediated amide coupling, as seen in , is a common strategy for synthesizing such hybrids . The target compound likely requires additional sulfonylation steps to introduce the sulfonamido group.

- Electronic Effects : The nitro group in ’s compound introduces strong electron-withdrawing effects, which may increase reactivity compared to the target’s bromine (moderate electron-withdrawing) .

- Solubility and Pharmacokinetics : The hydroxyalkyl group in the target compound may improve aqueous solubility relative to compounds with purely hydrophobic substituents (e.g., phenylpropan-2-yl in ) but could reduce membrane permeability compared to smaller groups like methoxy .

Substituent Position and Activity

- Ortho vs. Para Bromine : The target’s ortho-bromine may restrict molecular rotation, enhancing binding affinity to rigid biological targets, whereas para-substituted analogues (e.g., ) allow greater conformational flexibility .

- Sulfonamido vs. Thioether : The sulfonamido group in the target compound is associated with antibacterial activity (e.g., sulfa drugs), while the thioether in may confer redox activity or metal-binding properties .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide?

The compound is typically synthesized via a multi-step approach. Key steps include:

- Sulfonamide formation : Reacting 2-bromobenzenesulfonyl chloride with 4-aminophenylacetamide derivatives under reflux in anhydrous dichloromethane with a base (e.g., triethylamine) .

- Acetamide coupling : Introducing the 1-hydroxy-2-methylpropan-2-ylamine moiety via nucleophilic acyl substitution, often using carbodiimide coupling agents (e.g., EDC/HOBt) in tetrahydrofuran .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure ≥95% purity .

Q. How is the compound characterized for structural confirmation?

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., sulfonamide NH at δ 10.2 ppm, aromatic protons at δ 7.3–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 451.08) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values .

Q. What solubility and formulation strategies are recommended for in vitro studies?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (20–30 mg/mL). Pre-warm solvents to 40°C for improved dissolution .

- Formulation : For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media (final DMSO ≤0.1%) to avoid cytotoxicity .

Q. What in vitro models are used to assess biological activity?

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .

- Cell viability assays : MTT or resazurin assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and reproducibility?

- Flow chemistry : Continuous-flow reactors improve reaction control and reduce side products (e.g., optimizing residence time for sulfonamide formation) .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and model reaction outcomes statistically .

Q. What crystallographic insights exist for this compound?

Q. How should contradictory data on biological activity be resolved?

- Purity validation : Re-test batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .

- Assay controls : Include known inhibitors (e.g., staurosporine for kinases) and validate cell lines for target expression via Western blot .

Q. What computational tools predict binding modes and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., hydrophobic pockets accommodating the bromophenyl group) .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = -0.8) and CYP3A4 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.